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molecular formula C6H4F2O2 B067399 2,4-Difluororesorcinol CAS No. 195136-71-1

2,4-Difluororesorcinol

Cat. No. B067399
M. Wt: 146.09 g/mol
InChI Key: IBNBFQFUGXNAKU-UHFFFAOYSA-N
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Patent
US05830912

Procedure details

A solution of 2,4-difluororesorcinol (Compound 4; 1.00 g, 8.76 mmol) and ethyl acetoacetate (1.14 g, 8.76 mmol) in 5 mL methanesulfonic acid is kept at room temperature for 24 hours, then poured into water (75 mL). The resulting precipitate is collected, rinsed with water and dried, giving 0.91 g of Compound 5 as a tan powder. An analytical sample is prepared by crystallization from light petroleum ether/methanol, giving the Compound 5 as colorless needles. UV-vis (pH 7 buffer): 358 nm, ε=17,700 cm-1M-1 ; ex/em 358/452 nm. 1H NMR (CDCl3) δ7.12 (dd, 1H), 6.27 (s, 1H), 2.38 (s, 3H). 19F NMR (CDCl3) Φ 136.5 (t, 1F), 152.8 (t, 1F).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([OH:9])=[C:7]([F:10])[CH:6]=[CH:5][C:3]=1[OH:4].[C:11](OCC)(=[O:16])[CH2:12][C:13]([CH3:15])=O.O>CS(O)(=O)=O>[F:10][C:7]1[CH:6]=[C:5]2[C:3](=[C:2]([F:1])[C:8]=1[OH:9])[O:4][C:11](=[O:16])[CH:12]=[C:13]2[CH3:15]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(O)C=CC(=C1O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(O)C=CC(=C1O)F
Name
Quantity
1.14 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting precipitate is collected
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(=CC(OC2=C(C1O)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g
YIELD: CALCULATEDPERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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